

In-Depth Technical Guide: Pharmacological Properties of PF-06456384

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Compound of Interest

Compound Name: *PF-06456384 trihydrochloride*

Cat. No.: *B10831117*

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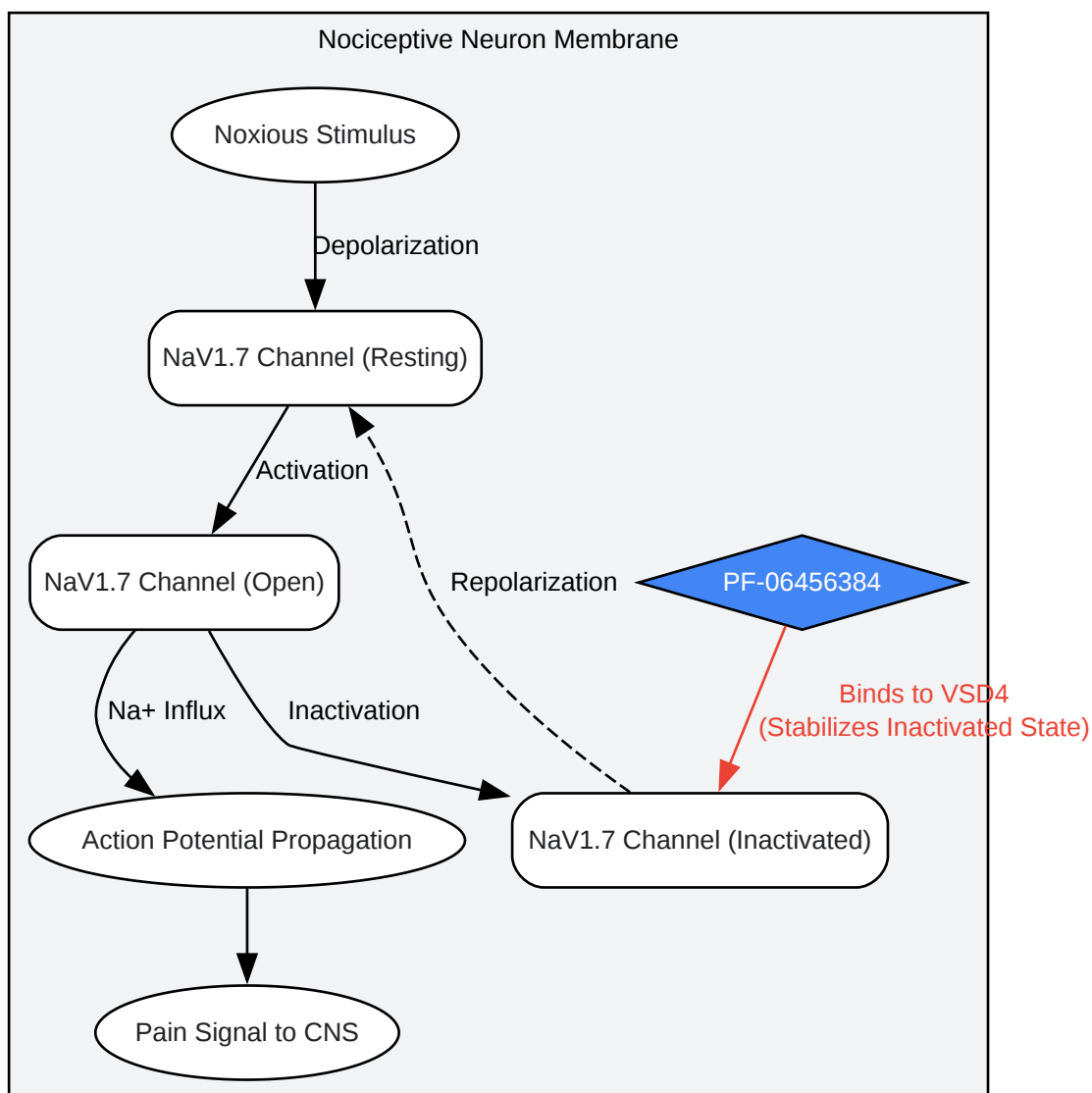
Abstract

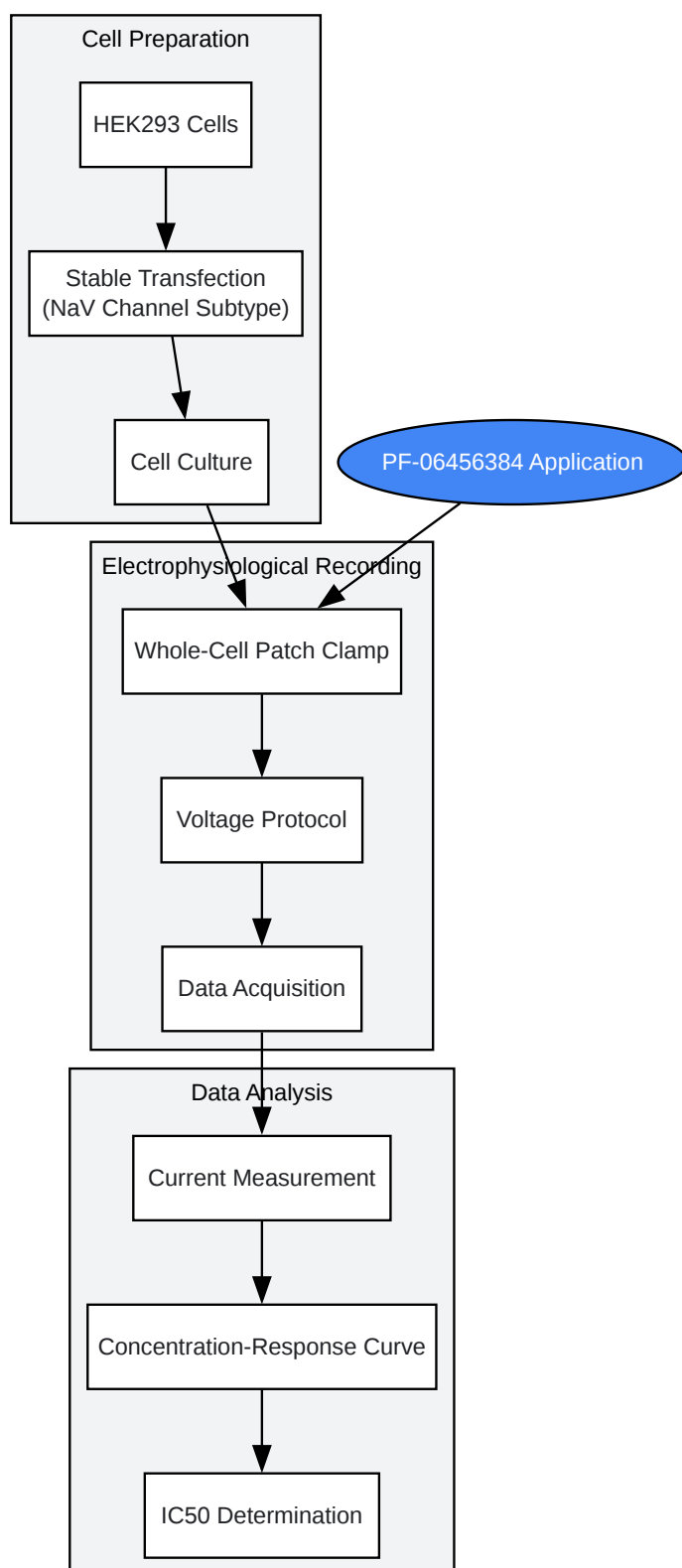
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Developed by Pfizer, this sulfonamide derivative was designed for intravenous administration as a potential analgesic. Despite demonstrating exceptional in vitro potency and selectivity for human NaV1.7, PF-06456384 exhibited a lack of efficacy in preclinical in vivo pain models, such as the mouse formalin test. This discrepancy is attributed, in part, to high plasma protein binding, a common challenge for this class of compounds. This technical guide provides a comprehensive overview of the pharmacological properties of PF-06456384, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

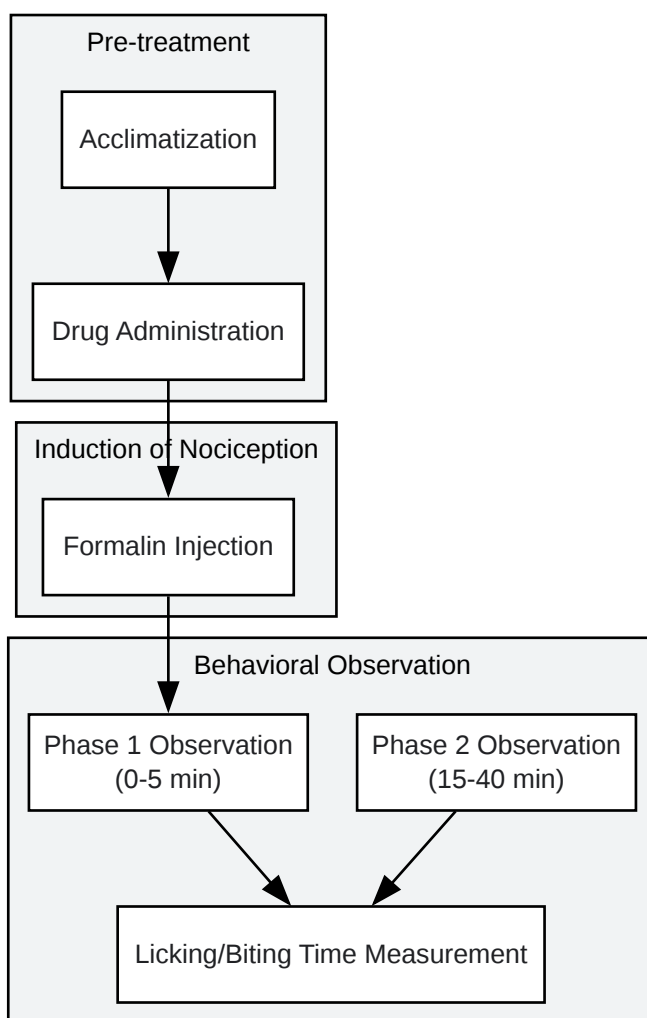
Mechanism of Action

PF-06456384 exerts its inhibitory effect on the NaV1.7 channel through a state-dependent block of the voltage-sensor domain 4 (VSD4).[1] By binding to the VSD4, the compound stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the propagation of action potentials in nociceptive neurons.[1] This targeted mechanism of action is responsible for the high degree of selectivity of PF-06456384 for NaV1.7 over other sodium channel subtypes.

Below is a diagram illustrating the signaling pathway of NaV1.7 and the inhibitory action of PF-06456384.







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References

- 1. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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